molecular formula C12H10N2O2 B8523598 2-Amino-3-cyano-4-(4-methoxyphenyl)furan

2-Amino-3-cyano-4-(4-methoxyphenyl)furan

Cat. No.: B8523598
M. Wt: 214.22 g/mol
InChI Key: AURBIHFQFBMZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-cyano-4-(4-methoxyphenyl)furan is a multifunctional furan derivative designed for advanced research and development. This compound serves as a versatile scaffold in medicinal chemistry, particularly for constructing complex heterocyclic systems like benzo[4,5]thieno[3,2-b]pyran rings, which are significant in drug discovery efforts . The molecular structure, featuring an electron-rich furan core, an electron-withdrawing cyano group, and a methoxyphenyl substituent, allows for diverse chemical interactions. Furan-containing compounds are recognized for their broad bioactivity, contributing to antibacterial, antifungal, anticancer, and anti-inflammatory properties . Recent studies on closely related 4-(methoxyphenyl)furan derivatives have demonstrated their potential as broad-spectrum antibacterial agents and effective corrosion inhibitors for carbon steel in acidic environments, highlighting their utility in both life sciences and industrial applications . The presence of hydrogen bond donors and acceptors in its structure facilitates the formation of stable crystalline networks through intermolecular interactions such as N-H···N and N-H···O hydrogen bonds, which can be crucial in materials science . Researchers value this compound for synthesizing novel molecular entities and exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)furan-3-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5,7H,14H2,1H3

InChI Key

AURBIHFQFBMZRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC(=C2C#N)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Cyano 4 4 Methoxyphenyl Furan and Analogous Furan Derivatives

Multi-Component Reaction Strategies for Furan (B31954) Annulation

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic compounds like 2-amino-3-cyanofurans. These reactions, in which three or more reactants combine in a single synthetic operation, allow for the rapid construction of molecular diversity and complexity.

Condensation Reactions Involving Malononitrile (B47326) or Related Nitriles

A cornerstone of many synthetic routes to 2-amino-3-cyanofurans is the use of malononitrile as a key building block. Malononitrile is a highly versatile reagent due to its activated methylene (B1212753) group flanked by two electron-withdrawing nitrile groups. This reactivity allows it to participate in a variety of condensation and cyclization reactions.

One of the most common strategies involves the base-catalyzed reaction of an α-hydroxy ketone with malononitrile. In this approach, the reaction proceeds through an initial Knoevenagel condensation of the ketone with malononitrile, followed by an intramolecular cyclization via a Thorpe-Ziegler type reaction to form the furan ring. This method provides a direct and efficient route to 2-amino-3-cyanofuran derivatives.

A general representation of this reaction is the synthesis of 2-amino-4,5-diphenylfuran-3-carbonitrile from benzoin (B196080) and malononitrile. This reaction is typically catalyzed by a base such as piperidine (B6355638) or diethylamine. The reaction of an α-hydroxy ketone with malononitrile under basic conditions is a well-established method for the synthesis of tetrasubstituted furans, offering good functional group tolerance and high yields without the need for expensive metal catalysts.

Utilization of Aldehydes and Active Methylene Compounds in Furan Formation

While the direct synthesis of 2-amino-3-cyanofurans often starts from α-hydroxy ketones, analogous heterocyclic systems like 2-amino-3-cyano-4H-pyrans and -chromenes are commonly synthesized through a three-component reaction involving an aldehyde, malononitrile, and an active methylene compound. This provides insight into the reactivity of the precursors for furan synthesis.

In a typical reaction, an aromatic aldehyde, such as 4-methoxybenzaldehyde (B44291), undergoes a Knoevenagel condensation with malononitrile to form an arylidenemalononitrile intermediate. This intermediate then acts as a Michael acceptor for a nucleophile, such as the enolate of an active methylene compound. The subsequent intramolecular cyclization and tautomerization lead to the final heterocyclic product. For example, the reaction of 4-methoxybenzaldehyde, malononitrile, and ethyl acetoacetate (B1235776) in the presence of a base like ammonium (B1175870) hydroxide (B78521) yields a highly substituted 2-amino-4H-pyran.

Although this specific example leads to a pyran, the underlying principles of Knoevenagel condensation followed by Michael addition and cyclization are fundamental to the synthesis of many related heterocycles and can be adapted for furan synthesis by choosing appropriate starting materials, such as an α-hydroxyketone which can be formed in situ or used directly.

Exploration of Catalyst Systems and Reaction Conditions

The efficiency and selectivity of the synthesis of 2-amino-3-cyanofurans and their analogs are highly dependent on the choice of catalyst and reaction conditions. A wide array of catalysts have been explored for these multi-component reactions.

Catalyst Systems:

Catalyst TypeExamplesReaction
Basic Catalysts Piperidine, Triethylamine, Diethylamine, Ammonium Hydroxide, Potassium CarbonateCondensation of α-hydroxy ketones with malononitrile; Three-component synthesis of 2-amino-4H-pyrans/chromenes
Organocatalysts Proline, Thiourea derivatives, Cinchona alkaloidsAsymmetric synthesis of 2-amino-4H-chromenes
Nanocatalysts Fe3O4@THAM-MercaptopyrimidineSynthesis of 2-amino-3-cyanopyridine (B104079) derivatives
Solid-supported Catalysts Silica-supported catalysts, MontmorilloniteSynthesis of 2-amino-4H-pyrans/chromenes

Reaction Conditions:

The reaction conditions can also be optimized to improve yields and reduce reaction times. Conventional heating in solvents like ethanol (B145695) or dimethylformamide is common. However, alternative energy sources such as microwave irradiation and infrared irradiation have been shown to significantly accelerate these reactions, often leading to higher yields in shorter times and under solvent-free conditions. The choice of solvent can also influence the reaction outcome, with polar solvents generally favoring the reaction rates.

Targeted Synthesis of 4-Aryl-Substituted 2-Amino-3-cyanofurans

The synthesis of 2-amino-3-cyanofurans with a specific aryl substituent at the 4-position, such as the 4-methoxyphenyl (B3050149) group, requires a tailored approach to introduce this moiety into the furan ring.

Approaches to Incorporate the 4-(4-methoxyphenyl) Moiety

A direct and efficient method for the synthesis of 2-Amino-3-cyano-4-(4-methoxyphenyl)furan involves the reaction of an appropriately substituted α-hydroxy ketone with malononitrile. The key starting material for this synthesis would be 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one. This precursor contains the desired 4-methoxyphenyl group, which will become the C4 substituent of the furan ring.

The reaction proceeds via a base-catalyzed condensation of 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one with malononitrile. The mechanism involves the deprotonation of malononitrile to form a carbanion, which then attacks the carbonyl group of the α-hydroxy ketone. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto one of the nitrile groups, followed by dehydration, leads to the formation of the furan ring.

This methodology has been successfully applied to the synthesis of various 2-amino-4,5-diarylfuran-3-carbonitriles in high yields. By selecting the appropriate α-hydroxy ketone, this method allows for the specific incorporation of the 4-(4-methoxyphenyl) moiety. The reaction is typically carried out in the presence of a base such as potassium carbonate or piperidine in a suitable solvent like ethanol.

Synthesis of Furan Derivatives via Decyclization and Recyclization Pathways (e.g., from furanones)

An alternative, though less commonly documented, synthetic strategy for obtaining 2-amino-3-cyanofurans involves the chemical transformation of other heterocyclic precursors, such as furanones. This approach would entail a decyclization of the furanone ring followed by a recyclization in the presence of a suitable reagent to form the desired 2-aminofuran.

A plausible, albeit hypothetical, pathway could involve the reaction of a 4-(4-methoxyphenyl)-3(2H)-furanone with a strong base and a cyanide source. The base could facilitate the opening of the furanone ring to generate a reactive intermediate. This intermediate could then react with a cyanide source, such as trimethylsilyl (B98337) cyanide, to introduce the cyano group. Subsequent intramolecular cyclization, potentially involving the addition of an amine source or rearrangement, could then lead to the formation of the this compound.

While the synthesis of 3(2H)-furanones is well-established through various methods, including the intramolecular cyclization of γ-hydroxyalkynones, their direct conversion to 2-amino-3-cyanofurans is not extensively reported in the literature. Such a transformation would represent a novel approach to this class of compounds. Further research would be required to establish the feasibility and optimal conditions for this decyclization-recyclization pathway.

Green Chemistry Approaches and Sustainable Synthetic Protocols for Furan Derivatives

The development of synthetic methodologies for furan derivatives, including this compound, has increasingly focused on the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances by employing sustainable solvents, catalysts, and energy sources. Research into analogous heterocyclic systems, such as 2-amino-3-cyanopyrans and chromenes, provides a strong basis for the application of green protocols to furan synthesis. Key strategies include the use of aqueous media, energy-efficient microwave and ultrasound irradiation, and recyclable catalysts like ionic liquids and biodegradable nanocomposites.

Ultrasound-Assisted Synthesis in Aqueous Media

Ultrasound irradiation has emerged as a significant green chemistry tool for organic synthesis, often leading to higher yields, shorter reaction times, and milder reaction conditions. nanobioletters.com The synthesis of 2-amino-4H-pyran derivatives, which are structurally analogous to 2-aminofurans, has been successfully achieved using ultrasound in an aqueous medium. nanobioletters.comresearchgate.net This method avoids the use of toxic organic solvents and often simplifies the work-up procedure, aligning with the core tenets of green chemistry. nanobioletters.com

One study on the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives demonstrated that ultrasound irradiation in water at ambient temperature could be completed within two minutes, offering outstanding yields. nanobioletters.com This is a significant improvement over conventional heating methods, which typically require longer reaction times and result in lower product yields. nanobioletters.comresearchgate.net The use of water as a solvent is particularly advantageous due to its non-toxic, inexpensive, and environmentally benign nature. nanobioletters.com The application of this methodology to the synthesis of 2-amino-3-cyanofurans could offer similar benefits, representing a promising avenue for sustainable production.

MethodCatalystSolventTimeYield (%)Reference
Ultrasound MorpholineWater2 minHigh nanobioletters.com
Conventional Heating MorpholineWater> 2 hrsLower researchgate.net
Table 1: Comparison of Ultrasound-Assisted and Conventional Synthesis for Analogous 2-Amino-4H-Pyran Derivatives.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is another energy-efficient technique that can dramatically reduce reaction times from hours to minutes. researchgate.netresearchgate.net This method has been effectively used for the one-pot, solventless synthesis of 2-amino-3-cyano-6-(4'-hydroxyphenyl)-pyridines from chalcones and malononitrile. researchgate.net The absence of a solvent not only simplifies the reaction and purification process but also minimizes the generation of volatile organic waste, making it an eco-friendly approach. researchgate.net

Microwave irradiation has also been employed in the synthesis of various flavonoid derivatives and other heterocyclic compounds, demonstrating its broad applicability. researchgate.netnih.govmdpi.com For instance, the synthesis of 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins was achieved in good yields with short reaction times and an easy work-up procedure under microwave conditions. researchgate.net Given that the synthesis of 2-amino-3-cyanofurans often involves similar multicomponent reactions, the adoption of microwave technology could provide a rapid, efficient, and sustainable alternative to conventional heating.

Ionic Liquids and Green Catalysts

Ionic liquids (ILs) are considered green alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and recyclability. They can also function as catalysts. researchgate.net Basic functionalized ionic liquids have been successfully used to catalyze the three-component condensation reaction to produce 2-amino-2-chromenes in water, achieving high yields. researchgate.netdntb.gov.ua Similarly, Brønsted acidic ionic liquids have been shown to be efficient and reusable homogeneous catalysts for the solvent-free synthesis of 2-amino-3-cyanopyridine derivatives. researchgate.net This dual role as both solvent and catalyst can streamline synthetic processes and reduce waste.

In addition to ionic liquids, other green catalysts are being explored. Biodegradable, magnetic nanocomposites, such as Eggshell/Fe3O4, have been used for the eco-friendly synthesis of 2-amino-3-cyano-4H-chromene derivatives. ajgreenchem.com These catalysts offer significant advantages, including easy recovery using an external magnet, reusability, and simple work-up procedures, all contributing to a more sustainable chemical process. ajgreenchem.com The use of inexpensive and environmentally benign organocatalysts like urea (B33335) in aqueous ethanol has also proven effective for synthesizing a wide range of 2-amino-3-cyano-4H-pyrans at room temperature. sci-hub.se

Green ApproachCatalyst/MediumTarget AnalogKey AdvantagesReference
Microwave Irradiation Yb(PFO)42-Amino-3-cyanopyridinesGood yield, short reaction time researchgate.net
Ionic Liquid [bmim]OH2-Amino-2-chromenesHigh yield, reusable, aqueous media researchgate.net
Biodegradable Catalyst Eggshell/Fe3O42-Amino-3-cyano-4H-chromenesEasy recovery, reusability, mild conditions ajgreenchem.com
Organocatalysis Urea2-Amino-3-cyano-4H-pyransLow-cost, eco-friendly, room temperature sci-hub.se
Table 2: Overview of Green Chemistry Approaches for the Synthesis of Analogous Heterocyclic Compounds.

The successful application of these green and sustainable protocols in the synthesis of structurally related 2-amino-3-cyano-pyrans, -chromenes, and -pyridines strongly suggests their potential for the synthesis of this compound and its derivatives. Adopting these methodologies would not only enhance the efficiency of synthesis but also significantly reduce its environmental impact.

Mechanistic Investigations of Furan Ring Formation and Functionalization

Proposed Reaction Pathways for Multi-Component Furan (B31954) Synthesis

The formation of the 2-amino-3-cyano-4-(4-methoxyphenyl)furan ring system is typically achieved through a multi-component reaction, a process where multiple reactants combine in a single synthetic operation. A plausible and widely accepted mechanism for the synthesis of related 2-amino-3-cyano-4H-pyrans and chromenes, which can be adapted for the furan synthesis, involves a sequence of base-catalyzed reactions. nih.govsemanticscholar.org

One common pathway begins with the reaction of benzoin (B196080) or a related α-hydroxy ketone with malononitrile (B47326). In the case of 2-amino-3-cyano-4,5-diphenylfuran, the reaction of benzoin with propanedinitrile (malononitrile) is catalyzed by a base like diethylamine. researchgate.net For the target molecule, this compound, a similar pathway can be proposed starting from an appropriate α-hydroxy ketone precursor bearing a 4-methoxyphenyl (B3050149) group.

An alternative and more common multi-component approach for analogous 4H-pyran and chromene structures involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenol (B47542) or a 1,3-dicarbonyl compound. nih.govnih.gov Adapting this to the furan synthesis, a proposed pathway would involve the reaction of 4-methoxybenzaldehyde (B44291), malononitrile, and an α-hydroxyketone or a related precursor.

The general sequence of events in such a multi-component synthesis can be outlined as follows:

Knoevenagel Condensation: The reaction is often initiated by a Knoevenagel condensation between the aldehyde (4-methoxybenzaldehyde) and the active methylene compound (malononitrile), catalyzed by a base. semanticscholar.orgorientjchem.org This step forms an α,β-unsaturated nitrile intermediate.

Michael Addition: Subsequently, a nucleophile, in this case, the enolate of an α-hydroxyketone, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. semanticscholar.orgnih.gov

Intramolecular Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration and tautomerization to yield the stable aromatic furan ring. nih.govsemanticscholar.org

The choice of catalyst, often a weak organic base like piperidine (B6355638) or diethylamine, is crucial in facilitating these steps. nih.govresearchgate.net

Role of Intermediates in Cyclization Reactions (e.g., Knoevenagel condensation, Michael addition)

The formation of the furan ring is a stepwise process involving key reactive intermediates that dictate the final product. The Knoevenagel condensation and Michael addition are fundamental reactions in this synthetic strategy. orientjchem.orgnih.gov

The Knoevenagel condensation is the initial carbon-carbon bond-forming reaction. orientjchem.org It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. orientjchem.org In the synthesis of this compound, the reaction between 4-methoxybenzaldehyde and malononitrile would generate a 2-(4-methoxybenzylidene)malononitrile intermediate. This intermediate is a key electrophile in the subsequent step. nih.govsemanticscholar.org

The Michael addition is the subsequent crucial step where a nucleophile adds to the α,β-unsaturated system of the Knoevenagel adduct. semanticscholar.orgnih.gov The nucleophile is typically generated from a compound with an acidic proton, such as an α-hydroxyketone, in the presence of the base. The addition of this nucleophile to the electrophilic double bond of the 2-(4-methoxybenzylidene)malononitrile intermediate leads to a new, more complex intermediate. nih.govsemanticscholar.org

This Michael adduct then undergoes an intramolecular cyclization . The hydroxyl group of the α-hydroxyketone moiety attacks the nitrile group, or a related cyclization pathway occurs, leading to the formation of the five-membered furan ring. This is followed by a dehydration step to yield the aromatic furan. The stability of the final aromatic system is a significant driving force for this cyclization and dehydration process.

The sequence of these reactions, and the stability of the intermediates, can be influenced by reaction conditions such as the solvent, temperature, and the nature of the catalyst. rsc.org

Quantum Chemical Studies on Reaction Mechanisms

For the synthesis of related 2-amino-4,5-dihydrothiophene-3-carbonitriles, quantum chemical calculations have been used to study the mechanism of the reaction between 3-aryl-2-cyanothioacrylamides and α-thiocyanatoacetophenone. acs.orgnih.gov These studies have elucidated the intricate details of the cyclization process, including the possibility of different reaction pathways and the determination of the rate-determining step. acs.orgnih.gov

A similar computational approach for the furan synthesis would likely involve:

Modeling the Knoevenagel condensation to determine the activation energy and the geometry of the transition state.

Investigating the Michael addition step to understand the regioselectivity and stereoselectivity of the reaction.

Mapping the potential energy surface for the intramolecular cyclization and dehydration steps to identify the most favorable reaction pathway.

Such studies could also shed light on the role of the catalyst in lowering the activation barriers of the individual steps. Furthermore, quantum chemical calculations can be used to predict the electronic properties of the final furan product, which can be correlated with its reactivity and potential applications. researchgate.net

Decyclization-Recyclization Mechanisms in Furan Chemistry

The furan ring, while aromatic, can be susceptible to ring-opening reactions under certain conditions, leading to decyclization-recyclization mechanisms. These processes can be a route to novel heterocyclic systems. For instance, N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides have been shown to undergo a decyclization reaction when treated with methanol, leading to the formation of pyrazole (B372694) derivatives. chimicatechnoacta.ru

While specific studies on the decyclization-recyclization of this compound are not documented, the presence of the amino and cyano groups could potentially facilitate such transformations. For example, treatment with strong nucleophiles or under acidic or basic conditions could lead to the opening of the furan ring. The resulting acyclic intermediate could then undergo a subsequent recyclization to form a different heterocyclic system, depending on the reaction conditions and the reagents used.

These types of transformations are of significant interest in synthetic chemistry as they allow for the conversion of one heterocyclic scaffold into another, often with a high degree of complexity and atom economy. Investigating the potential for decyclization-recyclization reactions of this compound could open up new avenues for the synthesis of diverse and potentially biologically active molecules.

Chemical Reactivity and Strategic Derivatization of 2 Amino 3 Cyano 4 4 Methoxyphenyl Furan

Functionalization at the 2-Amino Group

The 2-amino group in 2-amino-3-cyano-4-(4-methoxyphenyl)furan serves as a primary nucleophilic center, readily participating in reactions with a variety of electrophiles. This reactivity is the foundation for numerous derivatization strategies, leading to the formation of imines, amides, and serving as a key component in cyclocondensation reactions to build more elaborate heterocyclic structures.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of 2-amino-3-cyanofuran derivatives can react with aldehydes and ketones to form the corresponding Schiff bases or azomethines. This condensation reaction is a fundamental transformation, extending the conjugation of the molecule and providing a versatile intermediate for further synthetic manipulations. For instance, the reaction of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan with various aldehydes leads to the formation of the corresponding azomethines edurev.in. While a direct study on this compound is not extensively documented in this specific context, the reactivity is expected to be analogous.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the imine. This reaction is typically catalyzed by a small amount of acid.

Table 1: Examples of Schiff Base Formation with 2-Amino-3-cyanofuran Derivatives

Aldehyde/KetoneResulting Schiff Base (Azomethine)Reference
Aromatic Aldehydes2-(Arylideneamino)-3-cyanofurans edurev.in

This reactivity highlights the potential of the 2-amino group to be readily converted into a variety of imine derivatives, which can then be used in cycloaddition reactions or as ligands for metal complexes.

Cyclocondensation Reactions Involving the Amino Functionality

The 2-amino group, in concert with the adjacent 3-cyano group, is a powerful tool for the construction of fused heterocyclic systems through cyclocondensation reactions. This "enaminonitrile" motif is a versatile building block for the synthesis of a wide array of annulated heterocycles. A prime example of this is the synthesis of furo[2,3-d]pyrimidines.

Transformations Involving the 3-Cyano Group

The 3-cyano (nitrile) group is a versatile functional group that can undergo a variety of chemical transformations. Although its electrophilic character is enhanced by the adjacent electron-donating amino group, it can be hydrolyzed, reduced, or act as a precursor for the formation of other heterocyclic rings.

One of the fundamental reactions of the nitrile group is its hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. The hydrolysis typically proceeds in two stages: initial conversion to a primary amide (carboxamide), followed by further hydrolysis to the carboxylic acid and ammonia (B1221849) or an ammonium (B1175870) salt.

Another potential transformation of the cyano group is its reaction with organometallic reagents, such as Grignard reagents. This reaction typically leads to the formation of ketones after hydrolysis of the intermediate imine. The addition of the Grignard reagent to the electrophilic carbon of the nitrile forms a magnesium salt of an imine, which upon acidic workup, hydrolyzes to a ketone.

Electrophilic/Nucleophilic Substitutions on the Furan (B31954) Core

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of electrophilic substitution is directed by the existing substituents. The 2-amino group is a powerful activating, ortho-, para-directing group (in this case, directing to the 5-position). Conversely, the 3-cyano group is a deactivating, meta-directing group. In this molecule, the only available position on the furan ring for substitution is the 5-position. The strong activating effect of the 2-amino group would direct incoming electrophiles to this position. Furan itself is significantly more reactive than benzene (B151609) towards electrophiles, and this reactivity is further enhanced by the presence of the amino group. pearson.com

Nucleophilic aromatic substitution on the furan ring is generally less common and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, the cyano group does provide some activation. The presence of electron-withdrawing groups on the furan ring facilitates nucleophilic displacement. edurev.in

Synthesis of Fused Heterocyclic Systems from the Furan Scaffold (e.g., furo[2,3-b]pyrimidines)

The strategic placement of the amino and cyano groups at the 2- and 3-positions, respectively, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly furo[2,3-b]pyrimidines. These compounds are of significant interest due to their structural similarity to purines and their potential biological activities.

The synthesis of furo[2,3-d]pyrimidines can be achieved through the reaction of 2-aminofuran-3-carbonitriles with various one-carbon synthons. For example, treatment of a similar compound, 2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, with triethylorthoformate in acetic anhydride (B1165640) leads to the formation of the corresponding ethoxyimidate. This intermediate can then be reacted with nucleophiles like semicarbazide (B1199961) hydrochloride to construct the pyrimidine (B1678525) ring, ultimately yielding the furo[2,3-d]pyrimidine (B11772683) system. Another approach involves the direct reaction with formamide, which can provide the 4-aminofuro[2,3-b]pyrimidine derivative. edurev.in

Table 2: Reagents for the Synthesis of Furo[2,3-b]pyrimidines from 2-Amino-3-cyanofurans

ReagentIntermediate/ProductReference
Triethylorthoformate / Acetic AnhydrideEthoxyimidate
Formamide4-Aminofuro[2,3-b]pyrimidine edurev.in

These reactions underscore the utility of this compound as a versatile platform for the generation of diverse and complex heterocyclic libraries.

Computational and Theoretical Chemistry Studies on 2 Amino 3 Cyano 4 4 Methoxyphenyl Furan and Analogues

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, orbital energies)

Electronic structure analysis, particularly through Density Functional Theory (DFT), offers profound insights into the reactivity and stability of 2-amino-3-cyanofuran derivatives. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

For 2-amino-3-cyano-4-(4-methoxyphenyl)furan, the HOMO is typically localized over the electron-rich 2-amino group and the furan (B31954) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the electron-withdrawing cyano group and the aromatic system, marking them as the likely sites for nucleophilic attack. The presence of the electron-donating methoxy (B1213986) group (-OCH3) on the phenyl ring increases the energy of the HOMO, which can lead to a smaller HOMO-LUMO gap compared to unsubstituted analogues. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Theoretical calculations for analogous compounds demonstrate that substituents on the phenyl ring significantly influence these electronic properties. mdpi.com For example, compounds with strong electron-withdrawing groups tend to have larger energy gaps and greater stability, whereas those with electron-donating groups have smaller energy gaps and higher reactivity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Properties for Substituted 2-Amino-3-cyanofuran Analogues (Calculated via DFT) Note: These are typical values based on computational studies of analogous structures.

Substituent on Phenyl Ring EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Chemical Hardness (η) (eV) Electrophilicity Index (ω) (eV)
-H (Phenyl) -6.15 -1.42 4.73 2.36 2.98
-OCH3 (4-methoxyphenyl) -5.99 -1.35 4.64 2.32 3.05
-CF3 (4-trifluoromethylphenyl) -6.30 -1.84 4.46 2.23 3.62

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is fundamental to its chemical behavior and biological activity. Computational methods are used to determine the most stable conformation by optimizing molecular geometry to find the lowest energy state. X-ray crystallography studies on related 2-aminofuran and 2-amino-3-cyanopyran derivatives provide experimental validation for these theoretical models. nih.govresearchgate.netsemanticscholar.org

In this compound, the furan ring is essentially planar. A key conformational feature is the dihedral angle between the plane of the furan ring and the plane of the 4-methoxyphenyl (B3050149) substituent. Due to steric hindrance, this angle is typically non-zero, resulting in a twisted conformation. The exact angle is a balance between steric repulsion and the electronic effects of π-conjugation between the two ring systems.

Computational studies on similar bicyclic systems show that the amino group (-NH2) is generally coplanar with the furan ring, which maximizes resonance stabilization. semanticscholar.org The bond lengths and angles calculated through methods like DFT at the B3LYP level of theory are often in close agreement with experimental data obtained from X-ray diffraction. nih.gov

Table 2: Predicted Geometrical Parameters for this compound Note: These values are representative and based on DFT calculations for analogous structures.

Parameter Predicted Value
C=C (furan ring) Bond Length 1.37 - 1.39 Å
C-O (furan ring) Bond Length 1.36 - 1.38 Å
C-N (amino) Bond Length 1.35 Å
C≡N (cyano) Bond Length 1.16 Å

Spectroscopic Property Prediction and Validation

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating these spectra, researchers can assign specific vibrational modes and chemical shifts, confirming the structure of newly synthesized compounds. nih.govfunctmaterials.org.ua

For this compound, DFT calculations can predict the vibrational frequencies corresponding to its key functional groups. nih.gov For instance, the characteristic stretching frequencies for the N-H bonds of the amino group, the C≡N of the cyano group, and the C-O-C of the furan and methoxy groups can be calculated. These theoretical values are often scaled by an empirical factor to achieve better agreement with experimental spectra. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The predicted shifts for the protons and carbons of the furan ring, the methoxyphenyl group, and the amino group can be compared with experimental data to confirm the molecular structure. researchgate.net

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound Note: Predicted values are based on DFT calculations for analogous compounds. Experimental ranges are typical for these functional groups.

Spectroscopic Data Functional Group Predicted Wavenumber/Shift Typical Experimental Range
FT-IR N-H Stretch (Amino) 3450 - 3300 cm⁻¹ 3500 - 3300 cm⁻¹
C≡N Stretch (Cyano) 2215 cm⁻¹ 2260 - 2220 cm⁻¹
C-O-C Stretch (Aryl Ether) 1255 cm⁻¹ 1275 - 1200 cm⁻¹
¹H NMR -NH₂ Protons 5.0 - 6.0 ppm 4.5 - 6.5 ppm
Aromatic Protons 6.9 - 7.5 ppm 6.8 - 7.8 ppm
-OCH₃ Protons 3.85 ppm 3.7 - 3.9 ppm
¹³C NMR C≡N Carbon 117 ppm 115 - 120 ppm
Aromatic Carbons 114 - 160 ppm 110 - 165 ppm

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.gov These methods are central to computer-aided drug design.

Molecular docking predicts the preferred orientation of a ligand within the binding site of a target protein, estimating the binding affinity through a scoring function. nih.gov For furan-based compounds, docking studies often reveal key interactions, such as hydrogen bonds between the amino group and polar amino acid residues (e.g., Asp, Glu, Ser), and π-π stacking interactions between the aromatic rings of the ligand and residues like Phe, Tyr, or Trp. nih.gov

Following docking, MD simulations can be performed to study the dynamic stability of the ligand-protein complex over time. researchgate.net These simulations provide insights into the conformational changes of both the ligand and the protein upon binding and help to calculate the binding free energy more accurately, offering a more realistic view of the interaction under physiological conditions. researchgate.netf1000research.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models allow for the prediction of the activity of new, unsynthesized analogues. nih.govnih.gov

In a QSAR study involving 2-amino-3-cyanofuran analogues, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific shape indices. nih.gov

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Topological descriptors: Indices that describe molecular connectivity and branching.

Structure Activity Relationship Sar and Molecular Design Exploration in Medicinal Chemistry

Analysis of Substituent Effects on Ligand-Target Interactions, with Emphasis on the 4-(4-methoxyphenyl) Group and Structural Variations

The biological activity of furan (B31954) derivatives is significantly influenced by the nature and position of substituents on their core structure. The 4-aryl moiety, in particular, plays a pivotal role in dictating the molecule's interaction with biological targets.

The 4-(4-methoxyphenyl) group in the target compound is of particular interest. The methoxy (B1213986) (-OCH3) group is an electron-donating group which can influence the electronic properties of the entire molecule. Its presence can impact π-π stacking interactions with aromatic residues in a target's binding pocket. researchgate.net The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming crucial interactions that can enhance binding affinity. Furthermore, the position of the substituent on the phenyl ring is critical; for instance, variations from para to meta or ortho positions can alter the molecule's conformation and how it fits into a binding site. Studies on related heterocyclic structures have shown that both electron-donating and strong electron-withdrawing groups on an aryl moiety can significantly influence antiproliferative activity. nih.gov

Structural variations on the 2-amino-3-cyanofuran scaffold provide a rich field for SAR studies. Key modifications include:

The Amino Group (C2): The primary amine at the C2 position is a key hydrogen bond donor. Acylation or substitution of this group can modulate the molecule's hydrogen bonding capacity and lipophilicity.

The Cyano Group (C3): The nitrile group is a strong hydrogen bond acceptor and contributes to the planarity and electronic nature of the scaffold. Its replacement with other electron-withdrawing groups can be explored to fine-tune activity.

The table below summarizes hypothetical effects of substituents on the 4-phenyl ring, based on general principles observed in similar heterocyclic compounds.

Substituent at para-positionElectronic EffectPotential Impact on Ligand-Target Interaction
-OCH3 (Methoxy)Electron-donatingCan act as H-bond acceptor; influences π-π stacking.
-Cl (Chloro)Electron-withdrawingCan form halogen bonds; increases lipophilicity.
-NO2 (Nitro)Strong electron-withdrawingStrong H-bond acceptor; can enhance binding affinity. utripoli.edu.ly
-CH3 (Methyl)Weak electron-donatingIncreases lipophilicity; can form hydrophobic interactions.
-OH (Hydroxyl)Electron-donatingCan act as both H-bond donor and acceptor.

Rational Design Principles for Modulating Molecular Properties and Interactions

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. For furan derivatives, several principles can be applied to modulate their molecular properties and enhance interactions like binding affinity and selectivity.

One key strategy involves optimizing non-covalent interactions between the ligand and its target. This can be achieved by introducing functional groups that can participate in hydrogen bonding, hydrophobic interactions, or electrostatic interactions. For example, based on the structure of 2-Amino-3-cyano-4-(4-methoxyphenyl)furan, medicinal chemists can design analogs where the methoxy group is replaced by other groups capable of forming different or stronger hydrogen bonds, potentially leading to increased binding affinity.

Another principle is the modulation of physicochemical properties such as lipophilicity (log P) and aqueous solubility. These properties are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of polar groups (e.g., hydroxyl, amino) can increase solubility, while adding non-polar moieties (e.g., alkyl chains) can increase lipophilicity. The goal is to achieve a balance that allows for effective target engagement while maintaining favorable drug-like properties. Structure–activity relationship (SAR) studies are instrumental in guiding these modifications. acs.org

Furthermore, conformational analysis is a vital design principle. The three-dimensional shape of a molecule determines its ability to fit into the binding site of a target protein. Modifying the furan scaffold or its substituents can alter the molecule's preferred conformation, thereby affecting its biological activity. For instance, replacing the phenyl ring with a different aromatic system could change the dihedral angle relative to the furan ring, leading to a better or worse fit within the target's active site.

Pharmacophore Modeling and Virtual Screening Approaches for Furan Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. frontiersin.org For a class of compounds like 2-amino-3-cyanofuran derivatives, a pharmacophore model would typically include features such as:

Hydrogen Bond Donors (HBD): The 2-amino group.

Hydrogen Bond Acceptors (HBA): The 3-cyano group, the furan oxygen, and the oxygen of the 4-methoxyphenyl (B3050149) group.

Aromatic Ring (AR): The 4-methoxyphenyl group.

Hydrophobic (HY): The aromatic rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the pharmacophoric features. frontiersin.org This approach allows for the rapid and cost-effective identification of potential new hits with diverse chemical scaffolds but similar biological activity. dntb.gov.uamdpi.com

Virtual screening can also be structure-based, where the three-dimensional structure of the target protein is known. In this case, molecular docking is used to predict the binding mode and affinity of compounds from a library within the target's active site. dntb.gov.uamdpi.com For furan derivatives, this method can help prioritize compounds for synthesis and biological testing, identify key interactions, and guide further optimization. In-silico studies on furan-containing scaffolds have successfully used these techniques to identify potential inhibitors for various enzymes. dntb.gov.uamdpi.comresearchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacements Strategies in Drug Discovery Contexts

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, optimize lead compounds, and circumvent patent-protected chemical space. nih.govniper.gov.in

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different moiety while retaining the original pharmacophoric features and biological activity. nih.gov For this compound, the 2-amino-3-cyanofuran core could be replaced by other five-membered heterocyclic rings such as thiophene (B33073), pyrrole, or thiazole. researchgate.net This strategy can lead to compounds with improved properties, such as enhanced metabolic stability, better solubility, or reduced toxicity, by altering the core atomic composition. researchgate.netniper.gov.in

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound that retains the same type of biological activity. cambridgemedchemconsulting.com This is a more subtle modification than scaffold hopping and is often used during lead optimization.

Examples of bioisosteric replacements relevant to this compound include:

Replacing the furan ring: Benzene (B151609), pyridine (B92270), or thiophene can be considered ring equivalents. researchgate.net

Modifying the 4-methoxyphenyl group: The phenyl ring could be replaced with a bioisostere like pyridine or pyrimidine (B1678525) to increase polarity, improve solubility, and reduce metabolic oxidation. cambridgemedchemconsulting.com The methoxy group itself could be replaced with other groups like -SCH3, -NHCH3, or even a small alkyl group to probe the importance of the hydrogen bond accepting capability versus steric bulk.

Replacing the cyano group: A cyano group (-C≡N) can be replaced with groups like an oxazole, a thiazole, or a substituted phenyl ring to modulate electronic properties and vectoral orientation.

The table below provides examples of common bioisosteric replacements.

Original GroupPotential Bioisostere(s)Rationale for Replacement
Phenyl RingPyridine, ThiopheneModulate electronics, improve solubility, alter metabolism. cambridgemedchemconsulting.com
Furan RingThiophene, Pyrrole, ThiazoleAlter metabolic stability, modify hydrogen bonding potential. researchgate.net
Methoxy (-OCH3)Hydroxyl (-OH), Methylthio (-SCH3)Modulate H-bonding, alter lipophilicity and metabolism.
Cyano (-CN)Halogen (e.g., -Cl, -F), Acetyl (-COCH3)Modify electronic character and steric profile.
Amino (-NH2)Hydroxyl (-OH)Change hydrogen bond donor/acceptor profile. u-tokyo.ac.jp

These strategies provide medicinal chemists with a versatile toolkit to systematically modify the this compound structure, aiming to develop new chemical entities with superior therapeutic potential.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) group would typically appear as two distinct doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring.

Furan (B31954) Proton: A singlet corresponding to the proton at the 5-position of the furan ring.

Amino Protons: A broad singlet for the two protons of the amino group (-NH₂), the chemical shift of which can be sensitive to solvent and concentration.

Methoxy (B1213986) Protons: A sharp singlet for the three protons of the methoxy group (-OCH₃).

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Amino-3-cyano-4-(4-methoxyphenyl)furan would produce a distinct signal. Expected key resonances would include those for the cyano carbon, the carbons of the furan and phenyl rings, and the methoxy carbon.

2D NMR techniques , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule. For instance, an HMBC experiment would show correlations between the methoxy protons and the corresponding carbon on the phenyl ring, confirming their connection.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be unequivocally established. For this compound (C₁₂H₁₀N₂O₂), HRMS would be used to confirm its molecular weight of 214.0742 g/mol . The experimental mass measurement would be expected to be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass, thereby validating the molecular formula and ruling out other possibilities. This technique is crucial for confirming the identity of a newly synthesized compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, a study on the closely related sulfur analogue, 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran, offers significant insights. nih.govresearchgate.netnih.gov

In this analogue, the benzothieno[3,2-b]pyran ring system is nearly perpendicular to the plane of the 4-methoxyphenyl ring, with a dihedral angle of 83.65 (5)°. nih.govresearchgate.net The crystal packing is stabilized by a network of hydrogen bonds, with molecules forming inversion dimers through N—H⋯N hydrogen bonds. nih.govresearchgate.net These dimers are further connected by N—H⋯O interactions. nih.govresearchgate.net It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns involving its amino and cyano groups, leading to the formation of supramolecular assemblies in the solid state.

Table 1: Representative Crystal Data for an Analogous Compound Data for 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran nih.govresearchgate.netnih.gov

ParameterValue
Molecular FormulaC₁₉H₁₄N₂O₂S
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.0469 (3)
b (Å)10.8135 (5)
c (Å)13.3260 (6)
α (°)109.943 (2)
β (°)93.226 (2)
γ (°)95.439 (2)
Volume (ų)811.76 (7)
Z2

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands that confirm the presence of its key functional moieties. Based on data from analogous 2-amino-3-cyano-4H-chromenes and related heterocycles, the following prominent peaks can be anticipated nih.govbiorxiv.org:

N-H Stretching: The amino group (-NH₂) would typically exhibit two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretches.

C≡N Stretching: A sharp and strong absorption band characteristic of the nitrile group (-C≡N) would be expected in the range of 2230-2210 cm⁻¹.

C-O Stretching: The aryl ether linkage of the methoxy group would likely show a strong absorption band around 1250 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the furan and phenyl rings.

Table 2: Expected IR Absorption Ranges for Key Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3500 - 3300
Nitrile (-C≡N)Stretch2230 - 2210
Aryl Ether (-O-CH₃)C-O Stretch~1250
Aromatic RingsC=C Stretch1600 - 1450

Electrochemical Characterization Techniques and Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of a molecule, providing insights into its electron-donating or -accepting capabilities. Studies on analogous compounds, such as 2-amino-3-cyano-4-phenylthiophene, have shown that the amino group can be electrochemically oxidized.

The electrooxidation of a related thiophene (B33073) derivative was shown to proceed via the formation of a cation radical, which can then undergo further reactions like dimerization. It is plausible that this compound would exhibit similar electrochemical behavior, with the potential for oxidation centered on the electron-rich furan ring and the amino substituent. The presence of the electron-donating methoxy group on the phenyl ring would also influence the oxidation potential. Such studies are valuable for understanding the electronic properties of the molecule and for potential applications in materials science and medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.